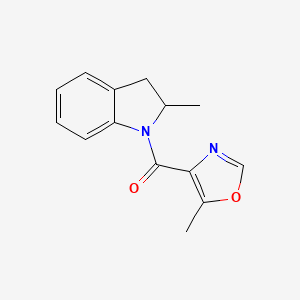
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone, also known as MIPO, is a small molecule that has garnered attention for its potential use in scientific research. MIPO has been found to possess unique properties that make it useful in various applications, including as a tool for studying the central nervous system and as a potential therapeutic agent for certain diseases.
作用機序
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is primarily expressed in the brain. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that are involved in the physiological processes mentioned above.
Biochemical and Physiological Effects
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been found to have various biochemical and physiological effects, particularly in the central nervous system. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has also been found to have potential analgesic effects, as it has been shown to reduce pain sensitivity in animal models.
実験室実験の利点と制限
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various applications. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone also has a high affinity and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological processes that this receptor is involved in. However, (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone also has some limitations, particularly in terms of its stability and solubility, which can affect its efficacy and reproducibility in lab experiments.
将来の方向性
There are several future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone. One potential avenue is to further investigate its potential therapeutic effects in diseases such as Alzheimer's disease and schizophrenia. Another potential direction is to explore its potential use as a tool for studying other physiological processes beyond the central nervous system. Additionally, further research is needed to optimize the synthesis and formulation of (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone to improve its stability and solubility for use in lab experiments.
合成法
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylindole with ethyl chloroacetate, followed by the addition of sodium methoxide and the reaction with 5-methyl-4-oxazolecarboxylic acid. The resulting product is then purified through recrystallization to obtain pure (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone.
科学的研究の応用
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been found to have potential uses in scientific research, particularly in the study of the central nervous system. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and pain modulation. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has also been found to have potential therapeutic effects in certain diseases such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-11-5-3-4-6-12(11)16(9)14(17)13-10(2)18-8-15-13/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBQIUJXNCTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(OC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

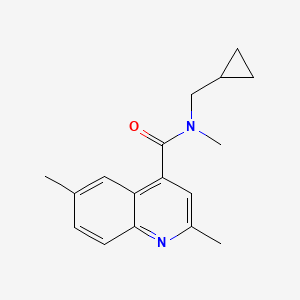
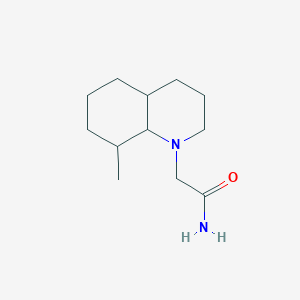
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
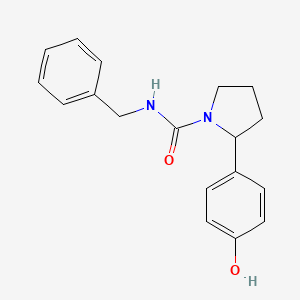
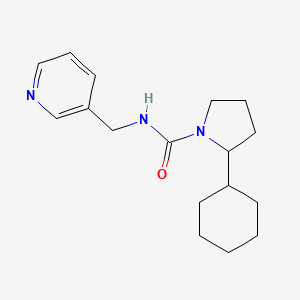
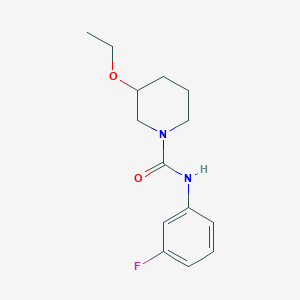

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)
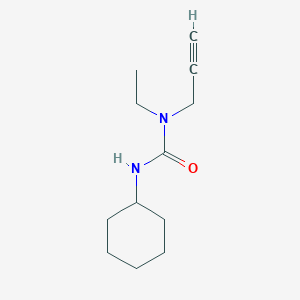
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
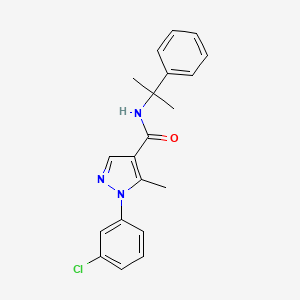
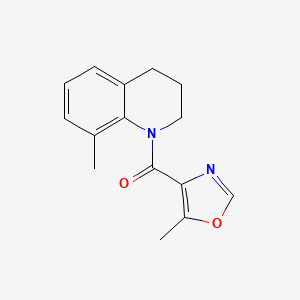
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)